molecular formula C12H10O4 B14714210 2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- CAS No. 21053-80-5

2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl-

Cat. No.: B14714210
CAS No.: 21053-80-5
M. Wt: 218.20 g/mol
InChI Key: NAONGLJFJCQBGM-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- is a heterocyclic organic compound that features a furanone ring with acetyl, hydroxy, and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- typically involves the reaction of tryptamine, aromatic aldehyde, and methyl acetylpyruvate. The mixture is heated briefly and then stirred at room temperature for one day . This method allows for the efficient production of the compound with high yield.

Industrial Production Methods

While specific industrial production methods for 2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: The major product is 4-acetyl-3-oxo-5-phenyl-2(5H)-furanone.

    Reduction: The major product is 4-(1-hydroxyethyl)-3-hydroxy-5-phenyl-2(5H)-furanone.

    Substitution: Products vary depending on the substituent introduced to the phenyl ring.

Scientific Research Applications

2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- can be compared with other similar compounds, such as:

    2(5H)-Furanone, 4-acetyl-3-hydroxy-5-methyl-: Similar structure but with a methyl group instead of a phenyl group.

    2(5H)-Furanone, 4-acetyl-3-hydroxy-5-ethyl-: Similar structure but with an ethyl group instead of a phenyl group.

The uniqueness of 2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- lies in its phenyl substituent, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

21053-80-5

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

3-acetyl-4-hydroxy-2-phenyl-2H-furan-5-one

InChI

InChI=1S/C12H10O4/c1-7(13)9-10(14)12(15)16-11(9)8-5-3-2-4-6-8/h2-6,11,14H,1H3

InChI Key

NAONGLJFJCQBGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)OC1C2=CC=CC=C2)O

Origin of Product

United States

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